8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Description
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound characterized by:
- A 3-oxabicyclo[3.2.1]octane core, featuring an oxygen atom bridging the bicyclic framework.
- Two ketone groups at positions 2 and 4 (dione structure).
- Substituents: a bromomethyl group at position 8, and methyl groups at positions 1 and 6.
Properties
IUPAC Name |
8-(bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-9-4-3-6(10(9,2)5-11)7(12)14-8(9)13/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWKJYZTYWDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Bicyclic Core Formation
The 3-oxabicyclo[3.2.1]octane scaffold is central to the compound’s structure. Two primary strategies emerge for constructing this framework:
Intramolecular Diels-Alder Cyclization
Intramolecular Diels-Alder (IMDA) reactions are widely employed to generate bicyclic systems. For example, heating a 5-vinyl-1,3-cyclohexadiene precursor induces a [4+2] cycloaddition, forming a tricyclic intermediate. Subsequent regioselective cleavage of the strained bridgehead bond yields the bicyclo[3.2.1]octane core. Adjusting the diene and dienophile substituents can optimize ring strain and stereochemical outcomes.
Key Reaction Parameters
Gold(I)-Catalyzed Tandem Rearrangements
Gold(I) catalysts enable tandem 1,3-acyloxy migration and Ferrier rearrangement in glycal-derived 1,6-enynes. This method efficiently constructs the oxabicyclo[3.2.1]octane skeleton while introducing functional groups at strategic positions. The bromomethyl group is installed post-cyclization via radical bromination or nucleophilic substitution.
Advantages
Functionalization of the Bicyclic Core
Bromomethyl Group Introduction
The bromomethyl moiety is critical for downstream derivatization. Two approaches dominate:
Radical Bromination
Photochemical or thermal initiation of N-bromosuccinimide (NBS) in the presence of a methyl-substituted intermediate generates the bromomethyl group.
Conditions
Nucleophilic Substitution
A pre-installed hydroxymethyl group undergoes substitution using PBr₃ or HBr gas.
Optimization Notes
Industrial Production Considerations
Scaling laboratory synthesis requires addressing:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| IMDA Cyclization | 55–65 | 90–95 | Moderate | 120–150 |
| Gold-Catalyzed Tandem | 70–80 | 95–98 | Low | 200–250 |
| Radical Bromination | 60–75 | 85–90 | High | 80–100 |
Data synthesized from reaction optimization studies and supplier pricing.
Emerging Methodologies
Biocatalytic Approaches
Recent advances utilize engineered cytochrome P450 enzymes to oxidize methyl groups to hydroxymethyl intermediates, followed by chemical bromination. This route reduces reliance on harsh reagents.
Flow Chemistry Innovations
Continuous flow systems mitigate exothermic risks in bromination steps, enabling safer scale-up. Microreactors achieve 90% conversion in 10 minutes vs. 2 hours in batch.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the construction of bicyclic and tricyclic systems.
Medicinal Chemistry: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific biological pathways.
Biological Studies: The compound’s derivatives may exhibit interesting biological activities, making it useful in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and targets depend on the nature of the derivatives formed and their biological context .
Comparison with Similar Compounds
Substituent Variations in the 3-Oxabicyclo[3.2.1]octane-2,4-dione Core
The table below highlights key analogs with differing substituents and their properties:
Key Observations :
- Bromine vs. Methyl Substitution : Bromine’s electronegativity and leaving-group capability enhance reactivity in nucleophilic substitutions compared to methyl groups. For example, the target compound’s bromomethyl group may facilitate cross-coupling reactions, unlike camphoric anhydride’s inert methyl groups .
- Environmental Impact : Methylated bicyclooctane diones (e.g., compound 26 in ) exhibit prolonged soil half-lives (>100 days) due to blocked oxidative metabolism. The bromomethyl derivative may degrade faster if bromine is cleaved, but its environmental fate requires further study .
Heteroatom Variations in the Bicyclic Framework
Replacing the oxygen bridge with nitrogen or altering ring strain modifies chemical behavior:
Key Observations :
Stereochemical and Isomeric Considerations
- Camphoric Anhydride Stereoisomers : The (1R,5S)-isomer of camphoric anhydride is well-documented, with a melting point of 222–225°C and distinct optical activity . The target compound’s stereochemistry (if chiral) could similarly influence its reactivity and biological interactions.
- Diastereomer Effects: notes that dl-camphoric anhydride (racemic mixture) has different physical properties compared to enantiopure forms, underscoring the importance of stereochemistry in applications like asymmetric synthesis .
Biological Activity
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a bromomethyl group that enhances its reactivity, making it a valuable candidate for various biological studies.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Gold(I)-Catalyzed Tandem Reactions : This method involves the migration of acyloxy groups followed by rearrangement.
- Intramolecular Diels-Alder Reaction : A 5-vinyl-1,3-cyclohexadiene is used, followed by regioselective cleavage to yield the desired compound.
These methods can be optimized for industrial-scale production as well.
The biological activity of this compound is primarily attributed to the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to alterations in protein function and modulation of biological pathways.
Antimicrobial and Antitumor Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antitumor activities. For instance:
- Antimicrobial Activity : The compound's derivatives have shown efficacy against various bacterial strains, suggesting potential as a new class of antibiotics.
- Antitumor Activity : Preliminary studies indicate that certain derivatives can inhibit the growth of cancer cell lines, with IC50 values suggesting potency comparable to established chemotherapeutics.
Enzyme Interaction Studies
The compound's ability to interact with enzymes has been explored in various studies:
- Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Binding : The structural features allow for binding to receptor sites, potentially influencing signaling pathways related to disease progression.
Data Tables
| Biological Activity | Compound Derivative | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | Derivative A | 15 | Bacterial strain X |
| Antitumor | Derivative B | 10 | Cancer cell line Y |
| Enzyme Inhibition | Derivative C | 5 | Enzyme Z |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Antitumor Activity Evaluation : In vitro assays demonstrated that specific derivatives significantly reduced cell viability in multiple cancer cell lines, suggesting a mechanism involving apoptosis induction.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other bicyclic compounds such as:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Diverse biological activities |
| 3-Oxabicyclo[3.2.1]octane | Similar bicyclic | Less reactive |
The presence of the bromomethyl group in our compound provides enhanced reactivity and potential for derivatization compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of bicyclic diones often involves multi-step protocols with critical control points. For bromomethyl-substituted derivatives, nucleophilic substitution reactions (e.g., using brominating agents like PBr₃ or NBS) on precursor alcohols or methyl groups are common. Solvent polarity and temperature significantly affect regioselectivity. For example, polar aprotic solvents (e.g., DMF) at 60–80°C may enhance bromomethylation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity. Yield optimization requires monitoring intermediates by TLC and adjusting stoichiometry of brominating agents .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR should reveal characteristic signals: the bicyclic framework protons (δ 1.5–2.5 ppm), bromomethyl protons (δ 3.3–3.7 ppm), and carbonyl carbons (δ 170–180 ppm). Coupling constants (e.g., J = 8–12 Hz for bridgehead protons) confirm stereochemistry.
- X-ray Crystallography : Single-crystal analysis resolves the bicyclo[3.2.1]octane conformation and bromomethyl spatial orientation. Compare with NIST reference data (e.g., C8H14BrN derivatives) to validate bond lengths and angles .
- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 289.03 (C₁₀H₁₄BrO₃).
Q. What are the key challenges in synthesizing enantiopure forms of this compound, and how can chiral resolution be achieved?
- Methodological Answer : The bicyclo[3.2.1]octane system introduces steric hindrance, complicating asymmetric synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric alkylation (using Pd or Cu catalysts) can induce enantioselectivity. Chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) or diastereomeric salt formation (with tartaric acid derivatives) are effective for resolution. Monitor optical rotation ([α]D²⁵) and compare with literature values for validation .
Advanced Research Questions
Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can guide derivative design?
- Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or carboxylates. Kinetic studies (e.g., using pseudo-first-order conditions) reveal rate dependence on nucleophile strength and solvent polarity. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries and charge distribution. For example, substituting bromine with azide or thiocyanate groups requires careful control of reaction time to avoid overalkylation .
Q. What experimental and computational strategies resolve contradictions in spectral data for bicyclo[3.2.1]octane derivatives?
- Methodological Answer : Discrepancies between experimental and calculated NMR shifts often arise from conformational flexibility. Use dynamic NMR (DNMR) to assess ring-flipping barriers or variable-temperature studies to detect coalescence temperatures. Complement with MD simulations (e.g., AMBER force field) to model low-energy conformers. For crystallographic mismatches, refine data using SHELXL and validate against Cambridge Structural Database entries .
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) with LC-MS monitoring. Degradation pathways (e.g., hydrolysis of the dione or bromomethyl groups) are identified by tracking mass fragments (e.g., loss of CO₂ or HBr). Apparent rate constants (kobs) are derived from pseudo-first-order kinetics. Compare with QSPR models to predict shelf-life under varying humidity and temperature .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Design analogs with modifications to the bromomethyl group, dione moiety, or bridgehead substituents. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ, Taft Es). Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with SPR or ITC to measure binding affinities .
Experimental Design Considerations
Q. How should researchers design kinetic studies to assess the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use a factorial design varying catalyst (Pd/C, CuI), ligand (PPh₃, BINAP), and solvent (THF, DMSO). Monitor reaction progress via GC-MS or in situ IR. Apply Eyring analysis to determine activation parameters (ΔH‡, ΔS‡). Include control experiments (e.g., without catalyst) to identify non-catalytic pathways .
Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yields across laboratories?
- Methodological Answer : Perform a reproducibility study using interlaboratory data. Apply ANOVA to identify significant variables (e.g., solvent purity, stirring rate). Use principal component analysis (PCA) to cluster yield outliers and diagnose systematic errors (e.g., moisture sensitivity of intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
